2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide
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Overview
Description
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide is a complex organic compound that features a sulfonamide group, a nitro group, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the sulfonamide intermediate: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine under basic conditions.
Acylation: The sulfonamide intermediate is then reacted with 3-nitrophenylacetic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Reagents like halogens (e.g., bromine) and catalysts like iron(III) chloride (FeCl3) are used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Major Products
Reduction of the nitro group: Produces the corresponding amine.
Substitution on aromatic rings: Produces various substituted derivatives.
Hydrolysis: Produces the corresponding carboxylic acid and amine.
Scientific Research Applications
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfonamide and nitro groups with biological targets.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds like sulfamethoxazole, which also contain a sulfonamide group.
Nitroaromatics: Compounds like nitrobenzene, which contain a nitro group attached to an aromatic ring.
Uniqueness
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide is unique due to the combination of its functional groups and the specific arrangement of its aromatic rings. This unique structure can lead to distinct biological and chemical properties compared to other sulfonamides and nitroaromatics.
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c23-18-9-11-21(12-10-18)32(30,31)25(14-13-17-5-2-1-3-6-17)16-22(27)24-19-7-4-8-20(15-19)26(28)29/h1-12,15H,13-14,16H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKXTKSEVHVVRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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